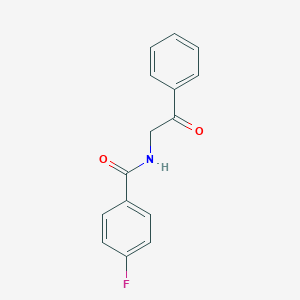

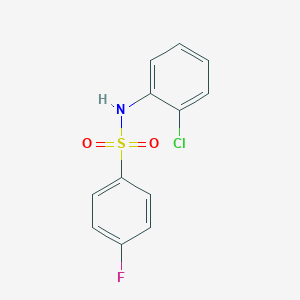

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide

Overview

Description

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in maintaining the fluid balance in various organs of the human body.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide involves the inhibition of the CFTR protein by binding to its regulatory domain. The compound is known to block the ATP binding site of the protein, which is necessary for its proper functioning. Inhibition of the CFTR protein leads to a decrease in the transport of chloride ions across cell membranes, which ultimately results in a decrease in fluid secretion.

Biochemical and Physiological Effects:

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound is known to inhibit the CFTR protein in various organs such as the lungs, pancreas, and intestine. Inhibition of this protein leads to a decrease in fluid secretion, which can help in the treatment of diseases such as cystic fibrosis and diarrhea. The compound has also been shown to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its specificity towards the CFTR protein. The compound is known to selectively inhibit the CFTR protein without affecting other ion channels. This makes it a useful tool for studying the role of CFTR in various physiological and pathological conditions. However, one of the major limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in various cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-4-fluorobenzenesulfonamide. One of the major areas of research is the development of more potent and selective inhibitors of the CFTR protein. This can help in the treatment of diseases such as cystic fibrosis and diarrhea. Another area of research is the study of the role of CFTR in various physiological and pathological conditions. This can help in the development of novel therapies for various diseases. Additionally, the use of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide in combination with other drugs can be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide involves the reaction of 2-chloroaniline and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain a pure form of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. The compound is known to inhibit the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. Inhibition of this protein can lead to a decrease in fluid secretion in various organs, which can help in the treatment of diseases such as cystic fibrosis and diarrhea.

properties

IUPAC Name |

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODUYSUPUAAXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321314 | |

| Record name | N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |

CAS RN |

7454-61-7 | |

| Record name | NSC373498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)

![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)